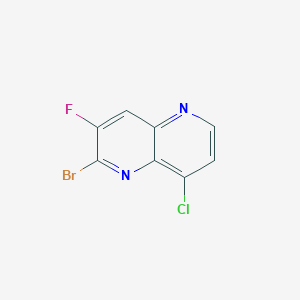
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with appropriate halogenating agents. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale halogenation reactions using bromine and chlorine sources under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may involve the use of strong oxidizing agents like potassium permanganate.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an N-alkylated derivative of the naphthyridine.
Scientific Research Applications
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nucleic acids and proteins.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or modulate the activity of enzymes involved in disease pathways.
Comparison with Similar Compounds
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
Properties
Molecular Formula |
C8H3BrClFN2 |
|---|---|
Molecular Weight |
261.48 g/mol |
IUPAC Name |
2-bromo-8-chloro-3-fluoro-1,5-naphthyridine |
InChI |
InChI=1S/C8H3BrClFN2/c9-8-5(11)3-6-7(13-8)4(10)1-2-12-6/h1-3H |
InChI Key |
ZJOMFNOBGKNBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=NC2=C1Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
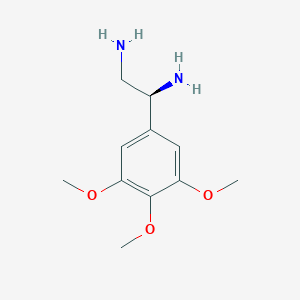
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
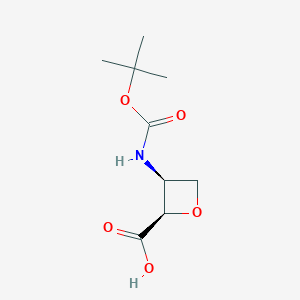
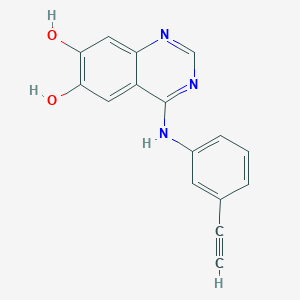

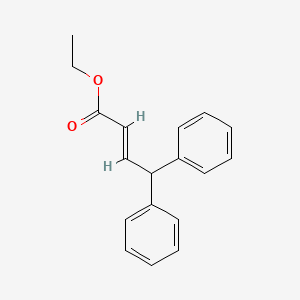


![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
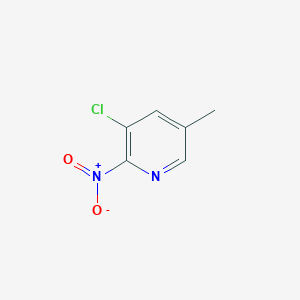

![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)

